5-methyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common approach is the condensation of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURANALDEHYDE with 5-METHYL-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The pyrazole and triazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-NITRO-1H-PYRAZOLE: Shares the pyrazole ring structure but lacks the additional functional groups.
2-FURANALDEHYDE: Contains the furan ring but does not have the pyrazole or triazole rings.
4H-1,2,4-TRIAZOLE-3-THIOL: Features the triazole ring and thiol group but lacks the pyrazole and furan rings.
Uniqueness
5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11N7O3S |
---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
3-methyl-4-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H11N7O3S/c1-8-15-16-12(23)18(8)14-5-10-2-3-11(22-10)7-17-6-9(4-13-17)19(20)21/h2-6H,7H2,1H3,(H,16,23)/b14-5+ |
InChI Key |
YTMOBJHUUYSERT-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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